

# 4-Amino-3-penten-2-one molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B074499

[Get Quote](#)

## An In-depth Technical Guide to 4-Amino-3-penten-2-one

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of **4-Amino-3-penten-2-one**, a valuable compound for researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

**4-Amino-3-penten-2-one**, also known as acetylacetonamine, is an organic compound with the molecular formula C5H9NO.<sup>[1][2][3][4]</sup> It is classified as an enaminone, a class of compounds featuring an amine group conjugated to a ketone via a carbon-carbon double bond.<sup>[5]</sup> This structural motif is responsible for its characteristic chemical reactivity and tautomeric properties.

Table 1: Physicochemical Properties of **4-Amino-3-penten-2-one**

| Property            | Value                        | Reference                                                                       |
|---------------------|------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula   | C5H9NO                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molecular Weight    | 99.13 g/mol                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>                     |
| IUPAC Name          | 4-aminopent-3-en-2-one       | <a href="#">[1]</a>                                                             |
| Synonyms            | Acetylacetonamine, Fluoral-P | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| CAS Number          | 1118-66-7                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Appearance          | Solid                        |                                                                                 |
| Melting Point       | 38-39 °C                     | <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Boiling Point       | 130-131 °C                   | <a href="#">[2]</a>                                                             |
| Storage Temperature | 2-8°C                        |                                                                                 |

## Molecular Structure and Tautomerism

The structure of **4-Amino-3-penten-2-one** is characterized by a pentene backbone with a ketone at position 2 and an amine group at position 4. The compound primarily exists as the (Z)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[\[5\]](#)

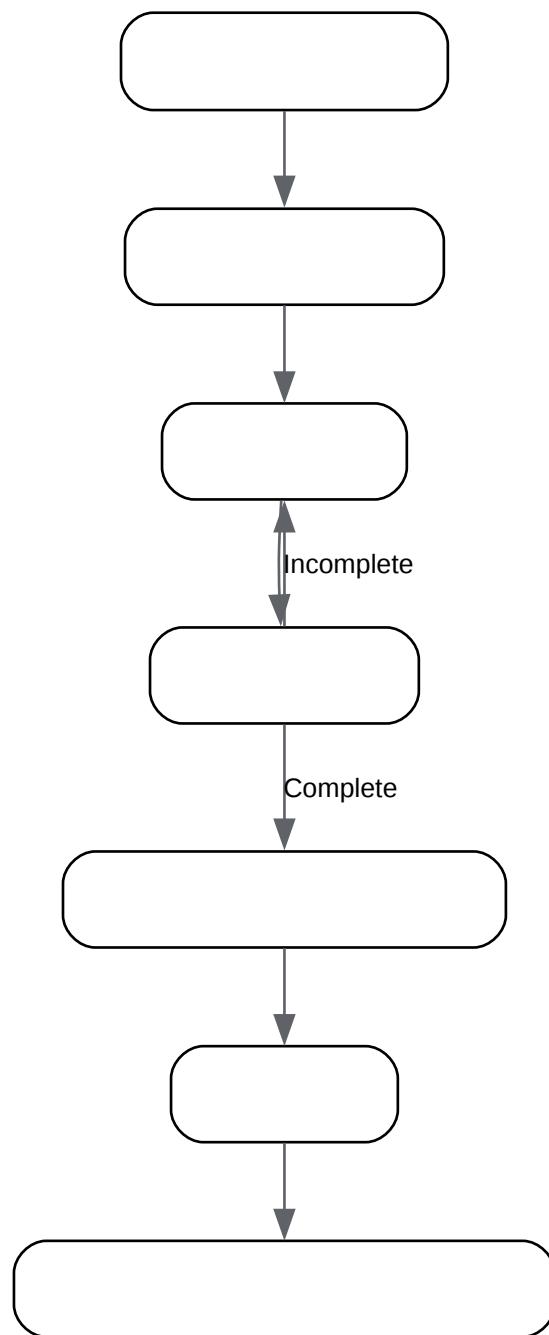
A key feature of this molecule is its existence in a tautomeric equilibrium between the keto-enamine form and a less stable imine form. This is a type of keto-enol tautomerism.[\[6\]](#)[\[7\]](#)[\[8\]](#) The keto-enamine tautomer is generally more stable.[\[6\]](#)

Caption: Tautomeric equilibrium of **4-Amino-3-penten-2-one**.

## Spectroscopic Data

The structure of **4-Amino-3-penten-2-one** can be confirmed using various spectroscopic techniques. The available data is summarized below.

Table 2: Summary of Spectroscopic Data for **4-Amino-3-penten-2-one**


| Technique                        | Data Availability                                      | Reference                               |
|----------------------------------|--------------------------------------------------------|-----------------------------------------|
| Infrared (IR) Spectroscopy       | Spectrum available                                     | <a href="#">[1]</a> <a href="#">[9]</a> |
| Nuclear Magnetic Resonance (NMR) | <sup>13</sup> C and <sup>17</sup> O NMR data mentioned | <a href="#">[5]</a>                     |
| Mass Spectrometry (MS)           | Electron ionization data available                     | <a href="#">[4]</a> <a href="#">[9]</a> |
| UV/Visible Spectroscopy          | Spectrum available                                     | <a href="#">[4]</a>                     |

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **4-Amino-3-penten-2-one** were not found in the provided search results, standard methodologies for similar compounds can be applied.

This protocol describes a general method for the synthesis of **4-Amino-3-penten-2-one** from readily available starting materials.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol or toluene.
- **Addition of Reagent:** To the stirred solution, add an excess of aqueous ammonia (e.g., 2-3 eq) dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Workup:** After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4-Amino-3-penten-2-one** as a solid.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Amino-3-penten-2-one**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

- Analyze the spectra to confirm the presence of characteristic peaks corresponding to the methyl, methylene, and amine protons, as well as the carbonyl and vinyl carbons.
- Infrared (IR) Spectroscopy:
  - Prepare a sample of the solid product, either as a KBr pellet or as a thin film from a melt.  
[1]
  - Record the IR spectrum.
  - Identify characteristic absorption bands for the N-H stretch (around 3200-3400  $\text{cm}^{-1}$ ), C=O stretch (around 1600-1650  $\text{cm}^{-1}$ ), and C=C stretch (around 1550-1600  $\text{cm}^{-1}$ ).
- Mass Spectrometry (MS):
  - Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).
  - Acquire the mass spectrum using electron ionization (EI).
  - Observe the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 99$ , corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to further confirm the structure.

## Applications and Biological Relevance

Currently, there is limited information on the biological activity or involvement of **4-Amino-3-penten-2-one** in specific signaling pathways. Its primary documented application is as a fluorimetric reagent, particularly under the name Fluoral-P, for the detection of aldehydes.[5] Further research is required to explore its potential roles in drug development and other scientific fields.

## Safety Information

**4-Amino-3-penten-2-one** is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be used when handling this compound. It is classified as a combustible solid.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Amino-3-penten-2-one | C5H9NO | CID 136873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-amino-3-penten-2-one [stenutz.eu]
- 4. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- 5. (3Z)-4-Amino-3-penten-2-one | C5H9NO | CID 5355751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Penten-2-one, 4-amino- [webbook.nist.gov]
- To cite this document: BenchChem. [4-Amino-3-penten-2-one molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074499#4-amino-3-penten-2-one-molecular-structure-and-formula>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)